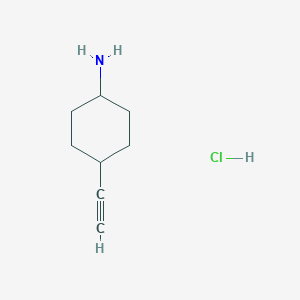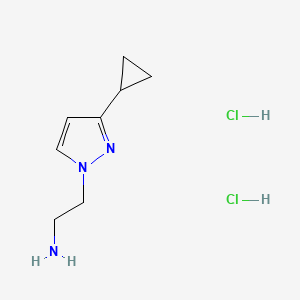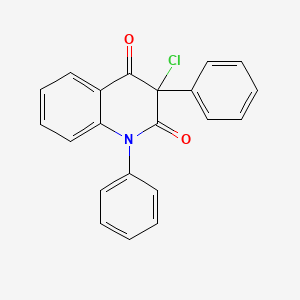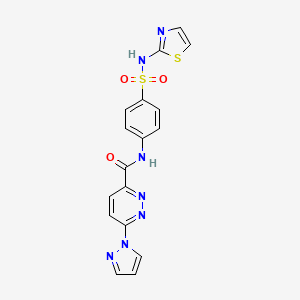![molecular formula C19H22N6O3S B2514635 N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 941896-30-6](/img/structure/B2514635.png)
N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide" is a pyrazole derivative that is part of a broader class of compounds known for their potential pharmacological properties. The pyrazole core is a common motif in medicinal chemistry, often associated with anti-inflammatory, analgesic, and antipyretic activities, as well as showing promise in antiviral applications.
Synthesis Analysis
The synthesis of related benzamide-based 5-aminopyrazoles involves a multi-step process starting with the reaction of benzoyl isothiocyanate with malononitrile in the presence of KOH–EtOH, followed by alkylation with alkyl halides and subsequent reaction with hydrazine. This method has been used to create compounds with significant antiviral activities, particularly against the H5N1 subtype of the influenza A virus . Although the specific synthesis of the compound is not detailed, the methods described in the literature suggest a similar approach could be employed, involving strategic functionalization of the pyrazole core and subsequent modifications to append the benzo[d][1,3]dioxole moiety.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of a five-membered ring containing nitrogen atoms. The structural characterization of these compounds is typically achieved using techniques such as mass spectroscopy, 1H NMR, IR spectroscopy, and X-ray crystallography . The X-ray crystal structure studies of a similar compound revealed a twisted conformation between the pyrazole and the adjacent aromatic rings, which could influence the biological activity of the compound .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including hydrolytic cleavage, condensation, and reactions with thiols or thiophenols, to afford a diverse range of structures such as tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones . The reactivity of the pyrazole ring allows for the introduction of different substituents, which can be strategically selected to modulate the compound's physical, chemical, and biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of various functional groups can affect properties such as solubility, melting point, and stability. The crystal and molecular structure of these compounds is often stabilized by intermolecular hydrogen bonds, which can lead to the formation of supramolecular assemblies . The thermal decomposition of these compounds can be studied using thermogravimetric analysis to understand their stability under different conditions . Additionally, computational methods such as DFT can be used to predict the electronic structure and properties like molecular electrostatic potential, which are relevant for understanding the interaction of these compounds with biological targets .
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A novel series of pyrazolopyrimidines derivatives has been synthesized, exploring their anticancer and anti-5-lipoxygenase agent properties. The synthesis involves condensation reactions, with the resulting compounds displaying cytotoxic activities against certain cancer cell lines and inhibitory effects on 5-lipoxygenase (Rahmouni et al., 2016).
Anti-Influenza Activity
Benzamide-based 5-aminopyrazoles and their derivatives have shown significant antiviral activities against bird flu influenza (H5N1), with a synthesis route highlighting the potential for developing antiviral therapeutics (Hebishy et al., 2020).
Antitumor and Antimicrobial Activities
Derivatives synthesized from enaminones and pyrazolopyrimidines have shown to possess antitumor and antimicrobial activities, presenting a new avenue for the development of cancer and antimicrobial treatments (Riyadh, 2011).
COX Inhibition and Analgesic Effects
Novel compounds derived from visnaginone and khellinone have been identified for their COX inhibition, analgesic, and anti-inflammatory properties, offering insights into pain management and inflammation treatment (Abu‐Hashem et al., 2020).
Ribonucleosides Structural Analogues
The synthesis of ribonucleosides structurally related to adenosine, inosine, and guanosine has been explored, providing a foundation for the development of new therapeutic agents targeting various biological processes (Anderson et al., 1986).
Anti-Hepatocellular Carcinoma Agents
Substituted aminothiazoles have been identified as potent and selective anti-hepatocellular carcinoma agents, showcasing a new class of compounds for targeting liver cancer (Lu et al., 2016).
Propiedades
IUPAC Name |
N-[2-[6-methylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3S/c1-11(2)22-16-13-9-21-25(17(13)24-19(23-16)29-3)7-6-20-18(26)12-4-5-14-15(8-12)28-10-27-14/h4-5,8-9,11H,6-7,10H2,1-3H3,(H,20,26)(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJATXPLWBCYID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-(2,4-dimethoxybenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2514563.png)


![5-((3-Bromophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2514568.png)


![5-[1-(ethylsulfonyl)piperidin-3-yl]-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2514573.png)
![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-[3-(trifluoromethyl)phenyl]ethane-1-sulfonamido](/img/structure/B2514574.png)